6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
CAS No.: 352553-22-1
Cat. No.: VC6735813
Molecular Formula: C13H16N2
Molecular Weight: 200.285
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 352553-22-1 |
|---|---|
| Molecular Formula | C13H16N2 |
| Molecular Weight | 200.285 |
| IUPAC Name | 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
| Standard InChI | InChI=1S/C13H16N2/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 |
| Standard InChI Key | KQJNWDCSROVGQM-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC3=C2CCCC3N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a carbazole core modified with a methyl group at position 6 and an amine substituent at position 1 (Figure 1). Its IUPAC name, 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, reflects the partial hydrogenation of the carbazole ring system, which reduces aromaticity and introduces conformational flexibility. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 200.285 g/mol | |
| SMILES | CC1=CC2=C(C=C1)NC3=C2CCCC3N | |
| InChIKey | KQJNWDCSROVGQM-UHFFFAOYSA-N | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 |
The tetracyclic framework facilitates π-π stacking interactions, while the amine group enhances solubility in polar solvents and enables functionalization via alkylation or acylation .
Spectroscopic and Crystallographic Data
Although crystallographic data for 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine are unavailable, related compounds such as 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (PubChem CID: 607984) exhibit monoclinic crystal systems with space group and unit cell parameters . These structural insights suggest that the amine derivative may adopt similar packing arrangements, with hydrogen bonding involving the -NH group influencing supramolecular assembly .
Synthesis and Functionalization
Synthetic Routes
The synthesis of carbazole derivatives typically involves cyclization strategies to construct the tricyclic core, followed by regioselective functionalization. For 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, a plausible pathway includes:
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Friedel-Crafts Alkylation: Introduction of the methyl group at position 6 using methyl chloride or bromide in the presence of a Lewis acid catalyst.
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Buchwald-Hartwig Amination: Coupling of a halogenated carbazole precursor with ammonia or an amine source to install the -NH group at position 1.
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Hydrogenation: Partial reduction of the aromatic rings using catalytic hydrogenation (e.g., H/Pd-C) to yield the tetrahydrocarbazole scaffold .
A representative synthesis of a related compound, 2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol hydrochloride (CAS: 473266-73-8), involves nucleophilic substitution of a chlorinated intermediate with ethanolamine, followed by hydrochloric acid salt formation. This methodology could be adapted for synthesizing 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives.
Challenges in Purification
The compound’s moderate polarity and amine functionality necessitate chromatographic purification (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) to isolate it from byproducts such as over-reduced or dimerized species. Analytical techniques like HPLC and -NMR are critical for verifying purity and regiochemistry .
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Structural analogs like N-(4-methylbenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride (CID: 137638910) exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 μg/mL) . The primary amine likely facilitates membrane disruption or enzyme inhibition, a hypothesis supported by molecular docking studies on similar compounds .
Anti-inflammatory Effects
Carbazoles modulate COX-2 and NF-κB pathways. While specific data for this compound are lacking, its reduced ring system may improve bioavailability compared to fully aromatic analogs, as seen in preclinical models of rheumatoid arthritis.
Comparative Analysis with Related Compounds
The amine group in 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine confers greater nucleophilicity and hydrogen-bonding capacity compared to ketone or ether derivatives, potentially enhancing target engagement .
Applications in Materials Science
Organic Semiconductors
Carbazoles are employed in OLEDs and photovoltaic devices due to their electron-rich aromatic systems. The tetrahydrocarbazole scaffold may reduce crystallinity, improving film-forming properties in organic electronics.
Metal-Organic Frameworks (MOFs)
The amine functionality enables coordination to metal ions (e.g., Zn, Cu), facilitating the design of porous MOFs for gas storage or catalysis .
Future Research Directions
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Pharmacological Profiling: Systematic evaluation of anticancer, antimicrobial, and anti-inflammatory activities in vitro and in vivo.
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Structure-Activity Relationships (SAR): Synthesis of analogs with varied substituents (e.g., halogenation, sulfonation) to optimize potency and selectivity.
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Drug Delivery Systems: Encapsulation in nanoparticles or liposomes to enhance bioavailability and target specificity.
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Materials Optimization: Exploration of charge-transport properties in thin-film transistors or light-emitting diodes.
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